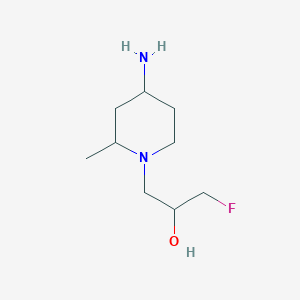
1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a methyl group, along with a fluoropropanol moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-amino-2-methylpiperidine with 3-fluoropropanol under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-Amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(4-Amino-2-methylpiperidin-1-yl)-3-chloropropan-2-ol
- 1-(4-Amino-2-methylpiperidin-1-yl)-3-bromopropan-2-ol These compounds share structural similarities but differ in their halogen substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(4-amino-2-methylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-4-8(11)2-3-12(7)6-9(13)5-10/h7-9,13H,2-6,11H2,1H3 |
InChI Key |
DFXFERJJECHOMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1CC(CF)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


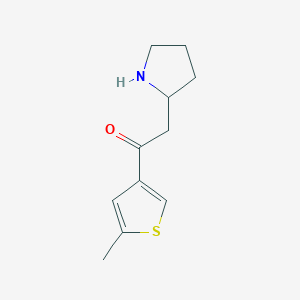

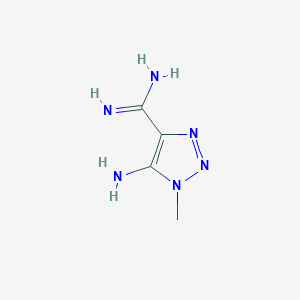
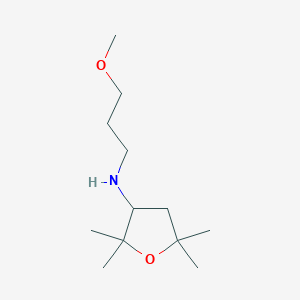
![2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13293927.png)
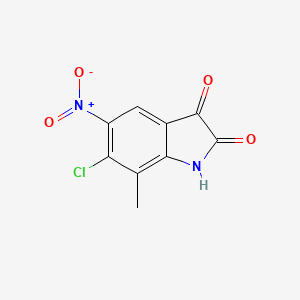
![3-[(1-Amino-2-methylpropan-2-yl)oxy]butan-2-ol](/img/structure/B13293939.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one](/img/structure/B13293947.png)



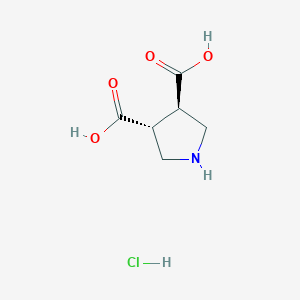
![2,6-Dimethoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13293973.png)
![4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13293974.png)
